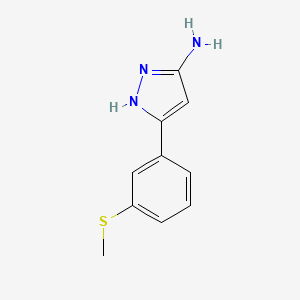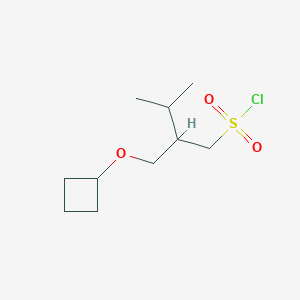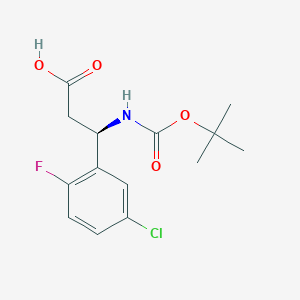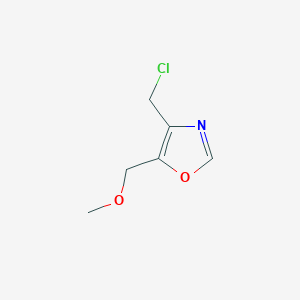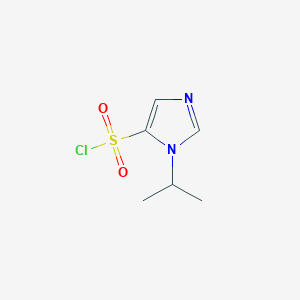
1-(propan-2-yl)-1H-imidazole-5-sulfonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Propan-2-yl)-1H-imidazole-5-sulfonylchloride is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a sulfonyl chloride group attached to the imidazole ring, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(propan-2-yl)-1H-imidazole-5-sulfonylchloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced by reacting the imidazole derivative with chlorosulfonic acid under controlled conditions. This reaction typically requires an inert atmosphere and low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(Propan-2-yl)-1H-imidazole-5-sulfonylchloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although the sulfonyl chloride group remains relatively stable under mild conditions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonic Acids: Formed through hydrolysis of the sulfonyl chloride group.
Aplicaciones Científicas De Investigación
1-(Propan-2-yl)-1H-imidazole-5-sulfonylchloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(propan-2-yl)-1H-imidazole-5-sulfonylchloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function. The imidazole ring can also interact with metal ions and other molecular targets, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(Propan-2-yl)-1H-imidazole-4-sulfonylchloride: Similar structure but with the sulfonyl chloride group at a different position.
1-(Propan-2-yl)-1H-imidazole-5-sulfonic acid: The hydrolyzed form of the sulfonyl chloride derivative.
1-(Propan-2-yl)-1H-imidazole-5-sulfonamide: Formed through nucleophilic substitution with an amine.
Uniqueness
1-(Propan-2-yl)-1H-imidazole-5-sulfonylchloride is unique due to the specific positioning of the sulfonyl chloride group on the imidazole ring, which imparts distinct reactivity and biological activity. This compound’s ability to form covalent bonds with nucleophiles makes it a valuable tool in chemical synthesis and biological research.
Propiedades
Fórmula molecular |
C6H9ClN2O2S |
|---|---|
Peso molecular |
208.67 g/mol |
Nombre IUPAC |
3-propan-2-ylimidazole-4-sulfonyl chloride |
InChI |
InChI=1S/C6H9ClN2O2S/c1-5(2)9-4-8-3-6(9)12(7,10)11/h3-5H,1-2H3 |
Clave InChI |
SLNQGSOEIMYRPV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=NC=C1S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


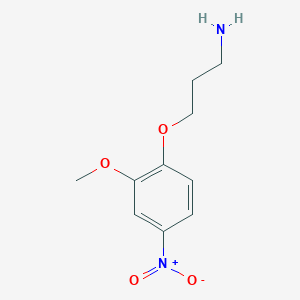


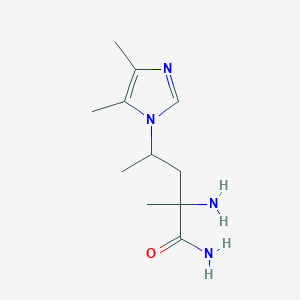
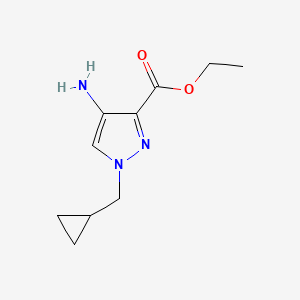
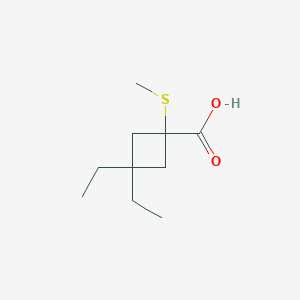
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid](/img/structure/B13625581.png)
![2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid](/img/structure/B13625591.png)

